N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolopyridines This compound is known for its unique structural features, which include a methoxyethyl group, a methyl group, and a nitrophenyl group attached to an isoxazolopyridine core
Preparation Methods
The synthesis of N4-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction conditions typically involve cooling the solution to 3-5°C and maintaining this temperature for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~4~-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N~4~-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of N4-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
N~4~-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Furopyridines: These compounds have a fused pyridine ring and exhibit various bioactivities, including antihypertensive and antimicrobial properties.
Triazolopyridines: Known for their antiviral and antimicrobial activities, these compounds share structural similarities with the isoxazolopyridine core.
Oxadiazolopyridines: These compounds are used in medicinal chemistry for their diverse biological activities.
The uniqueness of N4-(2-METHOXYETHYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O5 |
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Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O5/c1-10-15-13(16(22)18-6-7-25-2)9-14(19-17(15)26-20-10)11-4-3-5-12(8-11)21(23)24/h3-5,8-9H,6-7H2,1-2H3,(H,18,22) |
InChI Key |
SKATVZNSQJSLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCOC |
Origin of Product |
United States |
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